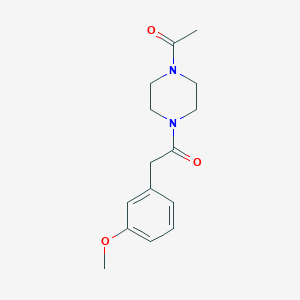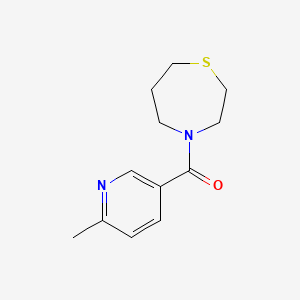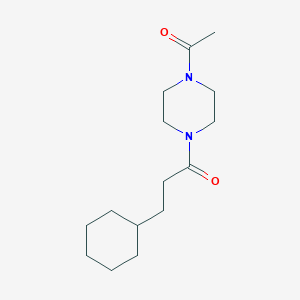
doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the chemical identifier doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N, also known as Compound A, has been the subject of much scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N A involves its ability to interact with certain receptors in the body. Specifically, it has been shown to interact with the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism. By interacting with this receptor, this compound A can help regulate glucose and lipid metabolism, which may have implications for the treatment of diabetes and other metabolic disorders.
Biochemical and Physiological Effects:
This compound A has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, which may have implications for the treatment of inflammatory diseases such as arthritis. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to improve insulin sensitivity and glucose tolerance, which may have implications for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N A in lab experiments is its potential to target specific receptors and pathways in the body. This makes it a useful tool for studying the mechanisms of various diseases and for developing new treatments. However, one limitation of using this compound A is that it may have off-target effects, meaning that it may interact with other receptors or pathways in the body that are not relevant to the study.
Orientations Futures
There are many potential future directions for the use of doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N A in scientific research. One area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity. Another area of interest is its potential use as a pesticide in agriculture. Additionally, there is ongoing research into its potential use in the treatment of cancer and other inflammatory diseases. Finally, there is interest in exploring its potential use in environmental remediation, particularly in the remediation of contaminated soil and water.
Conclusion:
This compound A is a compound that has shown potential applications in various fields, including medicine, agriculture, and environmental science. Its mechanism of action involves its ability to interact with certain receptors in the body, and it has been shown to have a number of biochemical and physiological effects. While there are advantages and limitations to using this compound A in lab experiments, there are many potential future directions for its use in scientific research.
Méthodes De Synthèse
Doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N A is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of compound B with compound C to form compound D. This compound D is then reacted with compound E to form this compound F, which is further reacted with compound G to form this compound A.
Applications De Recherche Scientifique
Doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N A has shown potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound A has been studied for its anti-inflammatory and anti-cancer properties. It has also been shown to have potential applications in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease. In agriculture, this compound A has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In environmental science, this compound A has been studied for its potential use in the remediation of contaminated soil and water.
Propriétés
IUPAC Name |
N-(3-pyrazol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-9(15)13-10-4-2-5-11(8-10)14-7-3-6-12-14/h2-8H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATDCDMTBXBBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512161.png)

![imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7512179.png)




![3-(4-Chloro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512215.png)

![methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7512241.png)
![N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7512249.png)


